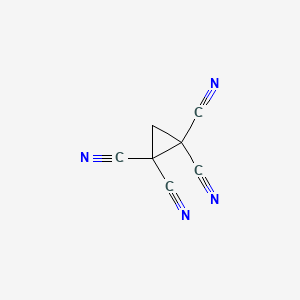

cyclopropane-1,1,2,2-tetracarbonitrile

Description

The exact mass of the compound 1,1,2,2-Cyclopropane-tetracarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2424-32-0 |

|---|---|

Molecular Formula |

C7H2N4 |

Molecular Weight |

142.12 g/mol |

IUPAC Name |

cyclopropane-1,1,2,2-tetracarbonitrile |

InChI |

InChI=1S/C7H2N4/c8-2-6(3-9)1-7(6,4-10)5-11/h1H2 |

InChI Key |

PSDKLXIWEMMSLZ-UHFFFAOYSA-N |

SMILES |

C1C(C1(C#N)C#N)(C#N)C#N |

Canonical SMILES |

C1C(C1(C#N)C#N)(C#N)C#N |

Other CAS No. |

2424-32-0 |

Origin of Product |

United States |

Significance of the Cyclopropane Motif in Strained Ring Systems

The cyclopropane (B1198618) ring is the smallest and most strained of the cycloalkanes. This inherent strain is a direct consequence of its geometry, which deviates significantly from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbon atoms. The C-C-C bond angles in cyclopropane are constrained to 60°, leading to substantial angle strain. wikipedia.org This forces the carbon-carbon bonds to be bent, resulting in what is often described as "banana bonds," and imparts a degree of π-character to these bonds. wikipedia.org

In addition to angle strain, cyclopropane also exhibits torsional strain due to the eclipsed conformation of its hydrogen atoms. wikipedia.org The combination of these strains makes the cyclopropane ring thermodynamically unstable compared to larger cycloalkanes or acyclic alkanes. This high ring strain is not merely a structural curiosity; it is a critical determinant of the molecule's chemical behavior. The weakened C-C bonds in the cyclopropane ring are susceptible to cleavage under various reaction conditions, making it a reactive functional group that can participate in a variety of ring-opening reactions. This reactivity makes cyclopropane and its derivatives valuable intermediates in organic synthesis, providing pathways to a diverse array of molecular architectures.

Unique Electronic and Structural Features Conferred by Tetracyano Substitution

The substitution of four hydrogen atoms on a cyclopropane (B1198618) ring with strongly electron-withdrawing nitrile (-C≡N) groups, as in cyclopropane-1,1,2,2-tetracarbonitrile, dramatically alters the electronic and structural landscape of the molecule. The nitrile groups, with their sp-hybridized carbon and nitrogen atoms, exert a powerful inductive effect, pulling electron density away from the cyclopropane ring. This renders the cyclopropane core highly electron-deficient.

This profound electronic perturbation has several important consequences:

Activation of the Cyclopropane Ring: The electron-deficient nature of the cyclopropane ring in this compound makes it even more susceptible to nucleophilic attack and ring-opening reactions compared to the parent cyclopropane.

Enhanced Acidity of C-H Bonds: Although this compound itself does not possess C-H bonds directly on the ring, substituted analogs with a remaining C-H bond would exhibit significantly increased acidity due to the stabilizing effect of the adjacent electron-withdrawing nitrile groups on the resulting carbanion.

Modified Bond Lengths and Angles: The presence of the four cyano groups is expected to influence the bond lengths and angles of the cyclopropane ring. The C-C bonds within the ring may be further weakened and elongated due to electronic repulsion between the electron-withdrawing groups.

Below is a table summarizing key properties of the parent cyclopropane molecule for comparison.

| Property | Value |

| Molecular Formula | C₃H₆ |

| Molar Mass | 42.08 g/mol |

| C-C Bond Angle | 60° |

| C-C Bond Length | ~1.51 Å |

| C-H Bond Length | ~1.08 Å |

| H-C-H Bond Angle | ~115° |

| Ring Strain | ~27.5 kcal/mol |

Note: Data for unsubstituted cyclopropane. The tetracyano substitution is expected to alter these values.

Overview of Contemporary Research Trajectories for Electron Deficient Cyclopropanes

Cyclopropanation Strategies Involving Activated Alkenes and Precursors

The construction of the cyclopropane ring often involves the reaction of an alkene with a species that provides a single carbon atom to form the three-membered ring. When the alkene is activated with electron-withdrawing groups, or when the carbon-donating species is appropriately designed, highly substituted cyclopropanes can be accessed.

Cyclopropanation of Substituted Phenyl Precursors with Tetracyanoethylene (B109619) Derivatives

A notable example of this strategy is the synthesis of 3-(4-aminophenyl)this compound. This method highlights the use of a substituted phenyl precursor, which ultimately becomes a substituent on the cyclopropane ring, and a tetracyanoethylene derivative which provides the C2 and C3 of the cyclopropane ring along with the four nitrile groups.

The synthesis commences with 4-nitrobenzaldehyde (B150856), which undergoes a reaction with malononitrile (B47326) in the presence of a base such as piperidine (B6355638). This condensation reaction forms an activated alkene, 2-(4-nitrobenzylidene)malononitrile. The subsequent key step involves the reaction of this activated alkene with a brominating agent, followed by another equivalent of malononitrile. This sequence proceeds through a Michael addition of the malononitrile anion to the brominated intermediate, followed by an intramolecular nucleophilic substitution to close the cyclopropane ring and eliminate bromide. The final step involves the reduction of the nitro group to an amino group, yielding the desired 3-(4-aminophenyl)this compound.

Table 1: Synthesis of 3-(4-aminophenyl)this compound

| Step | Reactants | Reagents | Product |

| 1 | 4-Nitrobenzaldehyde, Malononitrile | Piperidine | 2-(4-Nitrobenzylidene)malononitrile |

| 2 | 2-(4-Nitrobenzylidene)malononitrile, Bromine, Malononitrile | Base | 3-(4-Nitrophenyl)this compound |

| 3 | 3-(4-Nitrophenyl)this compound | Reducing agent (e.g., Fe/HCl) | 3-(4-Aminophenyl)this compound |

[2+1] Cycloaddition Approaches for Polysubstituted Cyclopropanes

The [2+1] cycloaddition is a powerful and direct method for the synthesis of cyclopropanes. researchgate.net This reaction involves the addition of a carbene or a carbene equivalent to an alkene. To synthesize polysubstituted cyclopropanes such as this compound, this approach would ideally involve the reaction of tetracyanoethylene (TCNE) with a carbene bearing two nitrile groups.

However, the generation and reaction of dicyanocarbene can be challenging. Alternative [2+1] strategies often involve the use of metal-catalyzed reactions with diazo compounds. For instance, the reaction of an alkene with a diazomethane (B1218177) derivative in the presence of a rhodium or copper catalyst can generate the cyclopropane ring. In the context of the target molecule, a potential route could involve the reaction of a suitable alkene with a dicyanodiazo compound, although such precursors are not commonly available.

A more common approach in [2+1] cycloadditions is the use of ylides, such as sulfur ylides (Corey-Chaykovsky reaction), which react with electron-deficient alkenes. rsc.org For example, the reaction of an activated alkene with a sulfonium (B1226848) ylide can furnish a cyclopropane.

Conjugate Addition-Cyclization Protocols

Conjugate addition-cyclization, also known as Michael-initiated ring closure (MIRC), is a widely used and effective method for the synthesis of highly functionalized cyclopropanes. rsc.org This two-step sequence involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

For the synthesis of this compound derivatives, a suitable strategy would involve the reaction of an α,β-unsaturated dinitrile with a nucleophile that also contains a leaving group on an adjacent carbon. For instance, the reaction of benzylidenemalononitrile (B1330407) with a brominated active methylene (B1212753) compound in the presence of a base can lead to the formation of a phenyl-substituted dicyanocyclopropane. The base deprotonates the active methylene compound, which then acts as a nucleophile in a Michael addition to the benzylidenemalononitrile. The resulting intermediate then undergoes an intramolecular cyclization via displacement of the bromide to form the cyclopropane ring.

Knoevenagel Condensation and Related Cycloaddition Reactions

Knoevenagel condensation is a fundamental reaction in organic synthesis that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. scispace.com This reaction is often a key step in the synthesis of precursors for cyclopropanation reactions.

Modified Knoevenagel Condensations Utilizing Malononitrile Derivatives

The Knoevenagel condensation of aldehydes with malononitrile is a classic method for the preparation of ylidenemalononitriles. scispace.com These products are highly activated alkenes and are excellent substrates for subsequent cyclopropanation reactions. The reaction is typically catalyzed by a weak base such as piperidine or pyridine (B92270).

A modified approach involves a one-pot, three-component reaction between an aldehyde, malononitrile, and another active methylene compound. This can lead directly to highly substituted cyclic systems. While not a direct synthesis of a simple cyclopropane, these tandem Knoevenagel-Michael or Knoevenagel-cycloaddition reactions demonstrate the utility of in situ generated Knoevenagel adducts. pcbiochemres.com

One-Pot Cyclopropanation Reactions of Aldehydes and Dicarbonyl Compounds

In this approach, an aryl acetonitrile (B52724) is first condensed with an aldehyde under Knoevenagel conditions to form an α,β-unsaturated nitrile. Without isolation, a sulfur ylide is then added to the reaction mixture, which effects a cyclopropanation of the newly formed double bond. This one-pot protocol provides a straightforward route to substituted cyclopropylnitriles with good diastereoselectivity. nih.gov

Another strategy involves the reaction of aldehydes with dicarbonyl compounds, such as Meldrum's acid, in the presence of a cyanating agent. This can lead to the formation of highly substituted cyclopropanes in a single step.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Starting Materials | Advantages | Disadvantages |

| Cyclopropanation of Phenyl Precursors | Utilizes readily available starting materials. | Substituted benzaldehydes, malononitrile. | Well-established for specific derivatives. | May require multiple steps. |

| [2+1] Cycloaddition | Direct formation of the cyclopropane ring. | Alkenes, carbenes/carbenoids. | Potentially high atom economy. | Precursors for highly substituted carbenes can be unstable or inaccessible. |

| Conjugate Addition-Cyclization (MIRC) | Versatile for a wide range of substitutions. | Activated alkenes, nucleophiles with leaving groups. | Good control over stereochemistry. | Requires careful selection of substrates and reaction conditions. |

| Knoevenagel Condensation/Cycloaddition | In situ generation of activated alkenes. | Aldehydes, active methylene compounds. | Can be performed in a one-pot fashion. | May lead to complex mixtures if not optimized. |

Synthetic Routes Utilizing Tetracyanoethylene as a Key Synthon

Tetracyanoethylene (TCNE) is a highly electron-deficient alkene and serves as a versatile precursor for the synthesis of this compound and its derivatives. Its strong electrophilicity allows it to react with various nucleophilic partners to form the cyclopropane ring.

Reactions with Bromoethylenes and Ketene (B1206846) Acetals

A notable synthetic route involves the reaction of TCNE with electron-rich alkenes like bromoethylenes and ketene acetals. For example, 1,1-dimethoxy-2-bromoethylene reacts with TCNE at low temperatures (-10°C) to produce methyl 2,2,3,3-tetracyanocyclopropanecarboxylate in high yield. A similar reaction occurs with 1,1-diethoxy-2-bromoethylene to yield the corresponding ethyl ester.

The proposed mechanism involves the formation of a zwitterionic intermediate through the reaction of the electron-rich olefin with the electron-poor TCNE. Instead of the expected [2+2] cycloaddition to form a cyclobutane, an intramolecular displacement of the bromide ion occurs, leading to the formation of the cyclopropane ring. Subsequent dealkylation of the resulting dialkoxycarbocation by the bromide ion yields the ester substituent. Cyclic ketene acetals also participate in this type of reaction.

| Reactant 1 | Reactant 2 | Product | Yield |

| Tetracyanoethylene | 1,1-Dimethoxy-2-bromoethylene | Methyl 2,2,3,3-tetracyanocyclopropanecarboxylate | High |

| Tetracyanoethylene | 1,1-Diethoxy-2-bromoethylene | Ethyl 2,2,3,3-tetracyanocyclopropanecarboxylate | High |

| Tetracyanoethylene | 2-Bromomethylidene-1,3-dioxolane | β-Bromoethyl 2,2,3,3-tetracyano-1-methylcyclopropanecarboxylate | - |

| Tetracyanoethylene | 2-Bromoethylidene-1,3-dioxolane | β-Bromoethyl 2,2,3,3-tetracyano-1-ethylcyclopropanecarboxylate | - |

Formation via Diazomethane Reactions

The reaction of tetracyanoethylene with diazomethane is a well-established method for the synthesis of this compound. rsc.orgmasterorganicchemistry.com This reaction proceeds through a [3+2] cycloaddition to form a Δ¹-pyrazoline (4,5-dihydro-5H-pyrazole-3,3,4,4-tetracarbonitrile) intermediate. rsc.orgresearchgate.net This pyrazoline is often unstable and can spontaneously lose nitrogen gas (N₂) to yield the desired 1,1,2,2-tetracyanocyclopropane. rsc.orgresearchgate.net

Computational studies have shed light on the intricate details of this reaction, exploring the structures and energies of various intermediates and transition states. rsc.orgrsc.org The initial Δ¹-pyrazoline can isomerize to the more stable Δ²-pyrazoline. rsc.org The reaction's richness is further highlighted by the potential for the formation of other products depending on the reaction conditions. rsc.orgrsc.org For instance, the Δ¹-pyrazoline has been reported to be explosive, which may have limited further investigation by some researchers. rsc.org The reaction can also be influenced by factors such as the solvent, with calculations performed in ethanol, diethyl ether, and benzene (B151609) to understand its effects. researchgate.net

Organometallic Approaches in the Synthesis of Substituted Cyclopropane-1,1,2,2-tetracarbonitriles

Organometallic reagents and catalysts play a crucial role in modern organic synthesis, and their application extends to the formation of highly functionalized cyclopropanes. While direct organometallic routes to the parent this compound are less common, they are instrumental in the synthesis of its substituted derivatives, particularly aryl-substituted ones.

For instance, the synthesis of 3-(4-aminophenyl)this compound, an important pharmaceutical intermediate, can be achieved from 4-nitrobenzaldehyde through a multi-step synthesis. atlantis-press.com This process involves steps that can be facilitated by organometallic principles, such as reductions using reagents like iron powder or tin(II) chloride in the presence of acid, which are standard methods for converting nitroarenes to anilines.

More broadly, organometallic cyclopropanation reactions, such as those employing cobalt or rhodium catalysts, are effective for the synthesis of various cyclopropane derivatives. organic-chemistry.orgnih.govnih.gov For example, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) has been used to generate versatile cyclopropane building blocks. nih.govnih.gov Palladium-catalyzed cross-coupling reactions of aryl halides with cyclopropylmagnesium bromide are also a powerful tool for creating aryl-substituted cyclopropanes. organic-chemistry.org These general methodologies could potentially be adapted for the synthesis of tetracyanocyclopropane derivatives, for example, by using a pre-formed cyclopropane ring bearing other functional groups that can be converted to nitriles.

Strategic Optimization of Reaction Conditions and Reagents for Enhanced Yields

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are often tuned include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst. crdeepjournal.org

In the synthesis of 3-(4-aminophenyl)this compound, for example, the reaction conditions for each step of the three-step synthesis from 4-nitrobenzaldehyde were optimized. iciq.org This includes the initial condensation, the cyclopropanation step, and the final reduction of the nitro group. iciq.org

For reactions involving phase-transfer catalysis (PTC), the choice of the catalyst is critical. operachem.com Quaternary ammonium (B1175870) or phosphonium (B103445) salts are commonly used to shuttle anionic reagents between aqueous and organic phases, thereby increasing reaction rates and yields. crdeepjournal.orgoperachem.comnih.gov The structure of the catalyst, such as the length of the alkyl chains on the quaternary salt, can significantly influence its efficacy. operachem.com Solid-liquid PTC, sometimes assisted by microwave irradiation, can offer advantages by avoiding bulk solvents and potentially increasing reaction rates. sapub.org

Systematic methods for reaction optimization, such as Design of Experiments (DoE), can be more efficient than the traditional one-factor-at-a-time (OFAT) approach. nih.gov Modern techniques also leverage computational modeling and machine learning to predict optimal reaction conditions, saving time and resources. chemistrysteps.com

Exploration of Novel Cyclopropanation Pathways

The field of cyclopropane synthesis is continually evolving, with new methods being developed that offer milder reaction conditions, broader substrate scope, and improved efficiency. These novel pathways present exciting opportunities for the synthesis of complex molecules like this compound and its derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including cyclopropanation. iciq.orgrsc.orgresearchgate.netnih.gov These methods often rely on the generation of radical intermediates under mild conditions and can exhibit excellent functional group tolerance. iciq.orgnih.gov For instance, photoredox catalysis can generate radical carbenoids or carbenoid-like species that act as cyclopropanating agents. iciq.org Another approach involves energy-transfer-mediated cascade reactions to construct complex, bridged cyclopropanes. rsc.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to handle reactive intermediates. rsc.orgsyrris.comacs.orgresearchgate.netthieme-connect.com Flow systems have been successfully employed for Simmons-Smith cyclopropanations and for reactions involving the in situ generation of unstable diazo compounds for subsequent cyclopropanation. rsc.orgresearchgate.netthieme-connect.com This technology could be particularly beneficial for reactions that are exothermic or involve hazardous reagents, potentially leading to higher yields and safer processes on a larger scale. acs.org

Organocatalysis: Organocatalysis provides a metal-free alternative for asymmetric synthesis. organic-chemistry.orgnih.govmdpi.com Chiral organocatalysts can facilitate the enantioselective formation of cyclopropanes through cascade reactions, such as Michael-alkylation sequences. organic-chemistry.org While direct application to tetracyanocyclopropane synthesis may be challenging due to the specific reactivity required, the principles of organocatalysis could inspire the development of new catalysts for this purpose.

Strain-Induced Reactivity of the Cyclopropane Ring System

The reactivity of the cyclopropane ring is fundamentally governed by the substantial ring strain inherent in its structure. utexas.edu This strain is a combination of angle strain and torsional strain, which destabilizes the molecule and provides a strong thermodynamic driving force for reactions that lead to ring-opening. utexas.edumasterorganicchemistry.com

Angle Strain Effects on Ring Stability and Reactivity

The most significant contributor to the ring strain in cyclopropane and its derivatives is angle strain, also known as Baeyer strain. libretexts.orgminia.edu.eg In this compound, the three carbon atoms of the ring form an equilateral triangle, forcing the internal C-C-C bond angles to be 60°. wikipedia.org This represents a severe deviation from the ideal 109.5° bond angle for sp³-hybridized carbon atoms. quora.com

This compression of bond angles leads to several critical consequences:

Inefficient Orbital Overlap: The sp³ hybrid orbitals on adjacent carbon atoms cannot achieve optimal head-on overlap. Instead, they overlap at an angle, forming weaker, "bent" bonds. pressbooks.pub

Increased Energy: The deviation from the ideal tetrahedral angle introduces significant potential energy into the molecule, making it less stable than acyclic alkanes or larger cycloalkanes like cyclopentane (B165970) and cyclohexane. libretexts.orgquora.com The total ring strain in cyclopropane is approximately 115 kJ/mol (27.5 kcal/mol). pressbooks.pub

Enhanced Reactivity: The inherent instability and weaker C-C bonds mean that less energy is required to break these bonds. quora.com Consequently, the molecule readily undergoes ring-opening reactions to relieve this strain, a characteristic that dominates its chemistry. minia.edu.eg

| Cycloalkane | Internal C-C-C Bond Angle | Ideal sp³ Bond Angle | Angle Strain per C-C Bond | Total Ring Strain (kcal/mol) |

|---|---|---|---|---|

| Cyclopropane | 60° | 109.5° | ~24.75° | 27.5 |

| Cyclobutane | ~88° (puckered) | 109.5° | ~10.75° | 26.4 |

| Cyclopentane | ~105° (puckered) | 109.5° | ~2.25° | 6.2 |

| Cyclohexane | ~109.5° (chair) | 109.5° | ~0° | 0 |

Torsional Strain Contributions to Reactivity

In addition to angle strain, the cyclopropane ring also suffers from significant torsional strain, also known as Pitzer strain. wikipedia.org Due to the planar and rigid nature of the three-membered ring, the substituents on adjacent carbon atoms are forced into an eclipsed conformation. masterorganicchemistry.compressbooks.pub In this compound, the C1-C2 bond forces the two cyano groups on C1 and the two on C2 into a conformation that maximizes steric repulsion.

Ring Opening Reactions and Their Mechanisms

The combination of high angle and torsional strain makes this compound highly susceptible to ring-opening reactions. The presence of four strongly electron-withdrawing cyano groups renders the cyclopropane ring "electrophilic" or classifies it as a "donor-acceptor" (D-A) cyclopropane, which dictates the mechanism of these reactions. nih.govmdpi.com

The most common mechanism is initiated by nucleophilic attack on one of the ring carbons. nih.gov The polarization of the C-C bonds by the acceptor (cyano) groups makes the ring carbons susceptible to attack by nucleophiles. The reaction typically proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms of the cyclopropane ring.

Bond Cleavage: This attack occurs via an Sₙ2 mechanism, leading to the simultaneous cleavage of the opposite C-C bond to relieve ring strain. nih.gov

Intermediate Formation: A stabilized carbanionic intermediate is formed. The negative charge is effectively delocalized by the adjacent electron-withdrawing cyano groups.

Protonation/Reaction: The carbanion is then typically quenched by a proton source or another electrophile to yield the final, stable, open-chain product. mdpi.com

This pathway provides a thermodynamically favorable route to a more stable, strain-free system. researchgate.net The high degree of substitution with cyano groups makes this compound an exceptionally reactive electrophile in such transformations. nih.gov

Electrophilic and Nucleophilic Addition Reactions to the Cyclopropane Core

The C-C bonds of the cyclopropane ring possess significant p-character, causing the ring to exhibit chemical reactivity similar to that of an alkene. dalalinstitute.comscribd.com As such, it can undergo addition reactions where the ring is opened.

Stereochemical Dynamics of Electrophilic Additions

While nucleophilic attack is more common for an electron-deficient ring like this compound, electrophilic additions are a hallmark of cyclopropane chemistry in general. dalalinstitute.com These reactions typically proceed through a stepwise mechanism involving a carbocation intermediate. purechemistry.org An electrophile (E⁺) attacks the electron density of a C-C bond, leading to bond cleavage and the formation of a carbocation. This can occur via two primary proposed intermediates:

Corner-protonated/complexed: The electrophile associates with one of the carbon atoms.

Edge-protonated/complexed: The electrophile bridges a C-C bond. dalalinstitute.comscribd.com

Regardless of the initial interaction, the ring opens to form a carbocation, which is then attacked by a nucleophile. The stereochemistry of the addition depends on the nature of this intermediate. dalalinstitute.com If a discrete, freely rotating carbocation is formed, a mixture of stereoisomers can result. However, the nucleophilic attack often occurs with inversion of configuration at the carbon being attacked. dalalinstitute.com For this compound, the strong destabilizing effect of the electron-withdrawing cyano groups on an adjacent positive charge would make the formation of such a carbocation intermediate highly unfavorable.

Conjugated Addition Modes in Cyclopropyl (B3062369) Systems

The p-character of the cyclopropane ring's bonds allows it to participate in conjugation with adjacent π-systems, behaving in a manner analogous to a C=C double bond. stackexchange.com When a cyclopropyl group is attached to an unsaturated system, such as a carbonyl group or a double bond, it can facilitate conjugate (or 1,4-) addition reactions. dalalinstitute.com

In the case of this compound, the entire molecule can be considered a Michael acceptor analogue. The nucleophilic attack on a ring carbon and the subsequent ring-opening can be viewed as a "homoconjugate" or 1,3-addition. researchgate.net The nucleophile adds to one carbon (position 1), and the electron pair from the breaking C-C bond shifts, ultimately placing the negative charge on an atom at position 3 (in this case, delocalized by the cyano groups on the adjacent carbon). This is distinct from a direct 1,2-addition across a single bond. qorganica.com

| Addition Mode | Description | Applicability to this compound |

|---|---|---|

| 1,2-Addition (Direct) | The nucleophile and electrophile add directly across the two atoms of a multiple bond or a single bond in a ring-opening. | The ring-opening reaction can be viewed as a 1,2-addition across a C-C bond, resulting in substituents on adjacent carbons. |

| Conjugate Addition (1,4) | Addition to the ends of a conjugated system (e.g., C=C-C=O), with the π-bond shifting. | Not directly applicable as the molecule itself lacks a classical conjugated system. |

| Homoconjugate Addition (1,3) | Nucleophilic attack at one position of the cyclopropane ring, with ring cleavage leading to an intermediate where the charge is relayed to a carbon two bonds away. | This model accurately describes the nucleophilic ring-opening, where attack at C2 leads to cleavage of the C1-C3 bond, with the resulting charge stabilized by cyano groups on C1. researchgate.net |

Thermal Rearrangements and Condensation Reactions

An unusual and serendipitously discovered thermal condensation reaction has been reported for derivatives of this compound. Specifically, 3-arylcyclopropane-1,1,2,2-tetracarbonitriles undergo a complex transformation to form highly substituted 1,4,9b-triazaphenalenes when heated. This reaction is typically carried out by refluxing the starting cyclopropane derivative in a high-boiling solvent such as 1,2-dichlorobenzene (B45396) for a period of 4 to 20 hours.

During the course of the reaction, the initially colorless solution of the precursor turns a deep red or reddish-brown color, and a dark precipitate, the triazaphenalene product, is formed. These resulting tetracyano-substituted triazaphenalenes are noted for their interesting optoelectronic properties, including bright photoluminescence. While the isolated yields of these triazaphenalene products are described as modest, the reaction is considered a facile route for designing novel materials, given that the 3-arylthis compound starting materials are readily available and inexpensive.

Table 1: Thermal Condensation of 3-Arylcyclopropane-1,1,2,2-tetracarbonitriles This is an interactive data table. Click on the headers to sort.

| Starting Material | Reaction Conditions | Product | Observation |

|---|

The precise mechanism for the thermal condensation of tetracyanocyclopropanes into triazaphenalenes is recognized as a complex, multistep process that is challenging to fully elucidate. However, the reaction is believed to proceed through a sequence involving the characteristic reactivity of donor-acceptor cyclopropanes.

The high polarization of the carbon-carbon bonds in the cyclopropane ring, induced by the electron-withdrawing cyano groups, facilitates ring-opening under thermal conditions. This initial step likely generates highly reactive intermediates. The proposed mechanistic pathway is thought to involve the homolytic or heterolytic cleavage of the cyclopropane ring to form zwitterionic or diradical species. These intermediates can then undergo a series of intramolecular and intermolecular reactions, including cycloadditions and rearrangements, ultimately leading to the stable, condensed polycyclic aromatic system of the triazaphenalene core.

Oxidation and Reduction Chemistry of this compound Derivatives

While specific studies detailing the reduction of the cyano moieties on this compound were not identified, the general chemistry of nitriles suggests plausible pathways. openstax.orglibretexts.orglibretexts.org The four cyano groups are expected to be susceptible to standard nitrile reduction methods to yield primary amines.

Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) are widely used for the conversion of nitriles to primary amines. openstax.orglibretexts.org This reaction typically involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition and subsequent aqueous workup to produce the amine. openstax.orglibretexts.org Another standard method is catalytic hydrogenation. libretexts.org This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated temperature and pressure. libretexts.orgtcichemicals.com Application of these methods to this compound would be expected to produce the corresponding tetra(aminomethyl)cyclopropane.

Substitution Reactions at the this compound Framework

Direct substitution at the cyclopropane ring of these highly functionalized molecules is a challenging transformation. However, research on closely related donor-acceptor cyclopropanes has demonstrated that such a reaction is possible. In a study on 2-arylcyclopropane-1,1-dicarbonitriles, a divergent reactivity pathway was discovered where, instead of the typical ring-opening, a formal substitution of a cyano group occurred. mdpi.com

This transformation was achieved by reacting the 2-arylcyclopropane-1,1-dicarbonitrile with thioacetic acid under specific phase-transfer catalysis (PTC) conditions using solid cesium carbonate (Cs₂CO₃) as the base. mdpi.com The reaction resulted in an unprecedented decyanation followed by a diastereoselective acetylation, yielding a 1-acetyl-2-arylcyclopropane-1-carbonitrile. mdpi.com This outcome demonstrates that, by carefully selecting the reaction conditions, it is possible to favor a substitution pathway over the more common ring-opening reaction, effectively replacing a cyano group on the cyclopropane framework with another functional group. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-arylthis compound |

| 1,2-dichlorobenzene |

| 1,4,9b-triazaphenalene |

| Lithium aluminum hydride |

| 2-arylcyclopropane-1,1-dicarbonitrile |

| Thioacetic acid |

| Cesium carbonate |

| 1-acetyl-2-arylcyclopropane-1-carbonitrile |

Role of Zwitterionic Intermediates in Cyclopropane Ring Formation and Transformation

The formation and subsequent chemical transformations of the highly strained ring of this compound are mechanistically understood to involve the intermediacy of zwitterionic species. Although direct experimental detection of these transient intermediates for this specific molecule is challenging, their participation is strongly suggested by the well-documented reactivity patterns of analogous electron-deficient systems and donor-acceptor cyclopropanes.

The synthesis of related 3-aryl-cyclopropane-1,1,2,2-tetracarbonitrile compounds, for example, is often achieved through the reaction of an aromatic aldehyde with malononitrile. This process is thought to occur via a sequence of reactions beginning with a Knoevenagel condensation. This is followed by the addition of a second malononitrile anion and a subsequent cyclization step to form the three-membered ring. This crucial ring-forming step can be described as an intramolecular nucleophilic displacement, where a carbanionic center attacks and displaces a leaving group. In the formation of such highly substituted cyclopropanes, stepwise mechanisms that proceed through zwitterionic or carbanionic intermediates are considered plausible, especially given the presence of the four powerfully electron-withdrawing nitrile groups.

The transformations of the this compound ring, particularly ring-opening reactions, are also rationalized as proceeding through zwitterionic intermediates. The four cyano groups create a significant electron deficiency within the cyclopropane ring, polarizing the carbon-carbon bonds and rendering them susceptible to nucleophilic attack. This principle is well-established for donor-acceptor (D-A) cyclopropanes, where the presence of an electron-donating group on one carbon and electron-accepting groups on others facilitates the opening of the ring. While this compound lacks a distinct donor group, the inherent strain of the three-membered ring, combined with the extreme electron deficiency imparted by the tetrasubstitution with nitrile moieties, makes the compound sufficiently electrophilic to react with various nucleophiles.

Intermolecular Interactions and Reaction Pathways with Nitrogen-Containing Compounds

The pronounced electron-deficient character of the this compound ring system dictates its reactivity towards nitrogen-containing nucleophiles. The ensuing reaction pathways are varied and can afford a range of products, the nature of which depends on the specific nitrogen-based reactant and the applied reaction conditions. These transformations are of considerable interest for the synthesis of novel heterocyclic structures and functionally diverse open-chain molecules.

Reaction with Amines:

Primary and secondary amines are anticipated to react with this compound in a nucleophilic manner, leading to ring-opening. The initial step involves the nucleophilic attack of the amine on one of the cyclopropane carbon atoms, a process that is facilitated by the potent electron-withdrawing influence of the four cyano groups. This attack would precipitate the cleavage of a carbon-carbon bond, forming a zwitterionic intermediate that can subsequently be protonated to yield a stable, acyclic product. The regioselectivity of this ring-opening would be governed by a combination of steric and electronic factors. For instance, in the related 2-arylcyclopropane-1,1-dicarbonitriles, a divergence in reactivity has been noted, where under specific conditions a ring-opening is observed, while under others a decyanation reaction can occur, underscoring the nuanced nature of these reaction pathways. mdpi.com

Reaction with Pyridines:

Pyridine and its derivatives are capable of acting as nucleophiles towards the electrophilic cyclopropane ring. The initial interaction would likely be the formation of a pyridinium (B92312) adduct via the nucleophilic attack of the pyridine nitrogen atom. This would generate a zwitterionic intermediate characterized by a positive charge on the pyridine nitrogen and a negative charge delocalized across the dicyanomethylene fragments of the now-opened cyclopropane ring. The subsequent transformation of this intermediate would be contingent upon the reaction conditions and the substitution pattern of the pyridine ring, potentially leading to the formation of stable ylides or more complex heterocyclic systems.

Reaction with Hydrazines:

Hydrazine (B178648) and its derivatives are strong nucleophiles known to react readily with electron-deficient compounds. For instance, the reaction of tetracyanoethylene (TCNE), a structurally related compound, with hydrazines is known to yield N-substituted pyrazoles through the cyclization of an initial tricyanovinyl intermediate. mdpi.com By analogy, the reaction of this compound with hydrazines is expected to proceed through a nucleophilic ring-opening mechanism. The initially formed adduct could then undergo an intramolecular cyclization to generate five-membered nitrogen-containing heterocycles. The presence of multiple reactive sites on both the cyclopropane derivative and the hydrazine molecule could result in a variety of products, with selectivity being highly dependent on the reaction conditions.

The following interactive table summarizes the anticipated reaction types and potential products from the interaction of this compound with various nitrogen-containing compounds, based on the established reactivity of analogous electrophilic systems.

| Nitrogen-Containing Compound | Expected Reaction Type | Potential Intermediate | Potential Product(s) |

| Primary/Secondary Amines | Nucleophilic Ring Opening | Zwitterion | Open-chain amino-substituted polycarbonitriles |

| Pyridines | Nucleophilic Attack/Ring Opening | Zwitterionic Pyridinium Adduct | Pyridinium ylides, complex heterocyclic systems |

| Hydrazines | Nucleophilic Ring Opening/Cyclization | Zwitterion/Hydrazone | Nitrogen-containing heterocycles (e.g., pyrazole (B372694) derivatives) |

It is important to emphasize that these proposed reaction pathways are predicated on established principles of organic chemistry and the known reactivity of similar molecular structures. Comprehensive experimental and computational investigations focused specifically on this compound are necessary to fully elucidate the precise mechanisms and product distributions for these transformations.

Advanced Spectroscopic Characterization and Computational Chemical Analysis of Cyclopropane 1,1,2,2 Tetracarbonitrile

Structural Elucidation via X-ray Single Crystal Diffraction

X-ray single-crystal diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a review of the current scientific literature indicates a lack of a published single-crystal X-ray structure for the unsubstituted cyclopropane-1,1,2,2-tetracarbonitrile.

In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the molecule's geometry. researchgate.net Density Functional Theory (DFT) calculations have been employed to model the structure and electronic properties of this compound. researchgate.netnih.gov These studies reveal a C2-symmetric structure. The geometry is defined by the strained cyclopropane (B1198618) ring, with the two methylene (B1212753) protons (H) positioned on one side of the ring and the four cyano groups attached to the other two carbon atoms. The electron-withdrawing cyano groups significantly polarize the molecule, creating a region of positive electrostatic potential on the face of the CH₂ group, which is crucial for its role as a supramolecular synthon in forming non-covalent bonds. researchgate.netnih.gov

| Parameter | Description | Computed Value |

|---|---|---|

| C1-C2 Bond Length | The distance between the two quaternary carbon atoms of the cyclopropane ring. | Data not available in searched literature |

| C1-C3 / C2-C3 Bond Length | The distance between a quaternary carbon and the methylene carbon of the ring. | Data not available in searched literature |

| C-CN Bond Length | The distance between a quaternary ring carbon and the carbon of a nitrile group. | Data not available in searched literature |

| C≡N Bond Length | The distance between the carbon and nitrogen atoms of the nitrile group. | Data not available in searched literature |

| C1-C3-C2 Bond Angle | The internal angle of the cyclopropane ring at the methylene carbon. | Data not available in searched literature |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C.

Due to the molecule's symmetry, the two protons on the methylene (CH₂) group of the cyclopropane ring are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum of this compound is expected to exhibit a single sharp signal (a singlet), as there are no adjacent, non-equivalent protons to cause spin-spin splitting. docbrown.info

The chemical shift of these protons is significantly influenced by the four strongly electron-withdrawing nitrile groups. While the protons of unsubstituted cyclopropane resonate at a high-field (upfield) position around 0.22 ppm, the powerful anisotropic and inductive effects of the four cyano groups cause a substantial deshielding of the methylene protons. This results in a predicted shift to a much lower field (downfield) compared to the parent cyclopropane.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl (B3062369) -CH₂- | Significantly > 0.22 ppm | Singlet (s) | 2H |

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display three distinct signals, corresponding to the three unique carbon environments in the molecule. docbrown.infolibretexts.org

Methylene Carbon (C3): The single -CH₂- carbon of the cyclopropane ring.

Quaternary Carbons (C1, C2): The two equivalent carbons of the cyclopropane ring, each bonded to two cyano groups.

Nitrile Carbons (-CN): The four equivalent carbons of the cyano groups.

The chemical shifts are influenced by hybridization and the electronegativity of attached groups. udel.eduyoutube.com The quaternary carbons (C1, C2) are expected at a low field due to the strain and the attachment of two electron-withdrawing groups. The nitrile carbons will appear in their characteristic region, typically between 110 and 120 ppm. The methylene carbon (C3) will be the most shielded of the ring carbons.

| Carbon Environment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Quaternary Cyclopropyl Carbons (C1, C2) | 15 - 35 |

| Methylene Cyclopropyl Carbon (C3) | 5 - 20 |

| Nitrile Carbons (-C≡N) | 105 - 115 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques offer deeper insights into molecular connectivity, though no specific experimental 2D NMR studies for this compound are reported in the literature. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org For this compound, a COSY spectrum would show no off-diagonal cross-peaks, confirming the magnetic equivalence of the two methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum would display a single cross-peak, correlating the ¹H signal of the -CH₂- group with the ¹³C signal of its corresponding carbon (C3). This provides an unambiguous assignment of the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. An HMBC spectrum would be particularly informative, showing correlations from the methylene protons to the quaternary carbons (C1, C2) (a two-bond coupling) and to the nitrile carbons (a three-bond coupling). These correlations would definitively confirm the entire carbon skeleton connectivity.

The polarity of the solvent can influence the chemical shifts of nuclei, particularly in molecules with significant dipole moments. illinois.edualfa-chemistry.comckgas.com Although specific studies on this compound are not available, general principles suggest that its NMR spectra would exhibit solvent-dependent shifts. The molecule possesses a large dipole moment due to the four polar cyano groups.

In polar, hydrogen-bond-accepting solvents (e.g., DMSO-d₆, Acetone-d₆) compared to nonpolar solvents (e.g., CDCl₃, Benzene-d₆), the chemical shifts of the methylene protons are expected to shift downfield. This is due to intermolecular interactions between the solvent and the electron-poor region of the cyclopropane ring, which further deshields the protons. Similarly, the chemical shifts of the carbon atoms, especially the quaternary carbons (C1, C2) and nitrile carbons, would also be sensitive to the solvent environment.

Vibrational Spectroscopy for Functional Group and Bond Characterization (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and probe the vibrational modes of a molecule. The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to its structural features.

The most prominent feature is the intense absorption band for the nitrile (C≡N) stretching vibration. This typically appears in the region of 2260-2240 cm⁻¹. The C-H stretching vibrations of the cyclopropyl methylene group are also characteristic, generally occurring at frequencies above 3000 cm⁻¹, which is typical for C-H bonds on strained rings. docbrown.info Other bands corresponding to -CH₂- bending and ring deformation modes would be expected in the fingerprint region (below 1500 cm⁻¹). docbrown.info

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Symmetric/Asymmetric C-H Stretch | Cyclopropyl -CH₂- | 3100 - 3000 | Medium |

| C≡N Stretch | Nitrile | 2260 - 2240 | Strong, Sharp |

| -CH₂- Scissoring | Cyclopropyl -CH₂- | ~1450 | Medium |

| Cyclopropane Ring Deformation | C-C | ~1020 | Medium-Weak |

Mass Spectrometry (ESI-MS) for Molecular Composition and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. While specific experimental ESI-MS fragmentation data for this compound is not extensively detailed in the available literature, its molecular composition and likely fragmentation pathways can be inferred from its structure and the established principles of mass spectrometry.

The molecular formula of this compound is C₇H₂N₄, yielding a monoisotopic mass of approximately 142.03 Da. nih.gov In ESI-MS, this compound would be expected to be observed as a protonated molecule [M+H]⁺ or as adducts with other cations present in the solvent, such as sodium [M+Na]⁺.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecular ion would undergo fragmentation. The highly strained cyclopropane ring and the electron-withdrawing nitrile groups dictate the fragmentation pathways. Potential fragmentation patterns for this compound could include:

Loss of HCN: A common fragmentation pathway for nitriles, leading to a fragment ion with a mass loss of 27 Da. This could occur sequentially.

Ring Opening and Rearrangement: The strained three-membered ring is susceptible to cleavage. This could be followed by rearrangements and subsequent loss of small neutral molecules.

Cleavage of C-C bonds: The bonds within the cyclopropane ring or the bonds connecting the nitrile groups to the ring could cleave, leading to a variety of fragment ions.

For comparison, the mass spectrum of the parent compound, cyclopropane (C₃H₆), shows a molecular ion peak at m/z 42, which is also the base peak. docbrown.info Its fragmentation involves the loss of hydrogen atoms and cleavage of the ring to produce smaller hydrocarbon fragments. docbrown.info The presence of four cyano groups in this compound would significantly alter these pathways, with fragmentation likely being dominated by processes involving the nitrile functionalities. A hypothetical fragmentation table is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 143.04 ([M+H]⁺) | 116.03 | HCN | Ion derived from loss of one nitrile group |

| 143.04 ([M+H]⁺) | 89.02 | 2(HCN) | Ion derived from loss of two nitrile groups |

| 143.04 ([M+H]⁺) | 71.04 | C₃HN₂ | Fragment from ring cleavage |

| 143.04 ([M+H]⁺) | 52.02 | C₄H₂N₂ | Fragment containing two nitrile groups |

This table is predictive and based on general fragmentation principles, not on reported experimental data.

High-Level Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the intrinsic properties of molecules like this compound, also known as 1,1,2,2-tetracyanocyclopropane (TCCP). rsc.orgresearchgate.netnih.gov These theoretical studies complement experimental data and help in understanding the electronic structure, reactivity, and potential for supramolecular assembly.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For this compound, DFT calculations reveal a unique electronic environment arising from the interplay between the strained cyclopropane ring and the four strongly electron-withdrawing cyano groups. rsc.org

Computations at the DFT BP86-D3/def2-TZVP level of theory have been employed to study the interaction of TCCP with various small molecules, anions, and aromatic systems. rsc.orgresearchgate.netnih.gov These studies calculate the binding energies of complexes formed between TCCP and different guest molecules. The binding energies for neutral guest molecules are found to be around -10 kcal mol⁻¹, which is comparable to strong hydrogen bonds. rsc.orgresearchgate.netnih.gov For anionic species, the binding energies are significantly stronger, ranging from -15 to -50 kcal mol⁻¹, indicating very strong interactions. rsc.orgresearchgate.netnih.gov

| Guest Molecule | Interaction Type | Calculated Binding Energy (kcal mol⁻¹) (DFT BP86-D3/def2-TZVP) |

| Neutral Molecules | Non-covalent Carbon Bonding | ~ -10 |

| Anionic Species | Ion-Molecule Interaction | -15 to -50 |

| Aromatic Systems (e.g., Tryptophan) | π-π Stacking and Carbon Bonding | -11.7 |

| Amino Acids (e.g., Histidine) | N-atom interaction | -11.6 |

Data sourced from Bauzá et al. (2015). rsc.org

A significant finding from the computational analysis of this compound is its ability to participate in "non-covalent carbon bonding". rsc.orgresearchgate.netnih.gov This is a type of non-covalent interaction where the electrophilic region of the cyclopropane ring, induced by the four cyano groups, interacts with electron-rich species like lone pairs or π-electrons. rsc.orgresearchgate.netnih.gov

Atoms in Molecules (AIM) analysis, a method to study chemical bonding based on the topology of the electron density, has been used to identify bond critical points between the carbon atoms of the TCCP ring and the interacting atoms of the guest molecules. rsc.org This confirms the nature of these non-covalent interactions and highlights TCCP as a versatile building block, or "supramolecular synthon," for creating larger, organized molecular structures. rsc.orgresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule and are invaluable for predicting reactive sites. The MEP map of a TCCP derivative, 3,3'-dimethyl-TCCP, was computed at the DFT-B3LYP-6-31G* level of theory. rsc.org The map shows a highly positive electrostatic potential (colored blue) in the center of the cyclopropane ring, creating an "electron-poor bowl". rsc.org Conversely, the regions around the nitrogen atoms of the cyano groups exhibit a negative electrostatic potential (colored red). rsc.org

This charge distribution explains the molecule's ability to act as a host for electron-rich guest molecules, which are attracted to the positively charged region of the ring. The color code for the MEP map spans from -130 (red) to +150 (blue) kcal mol⁻¹. rsc.org

For related cyclopropane systems, theoretical studies have explored mechanisms such as ring-opening reactions. researchgate.net The computational procedure for investigating a reaction mechanism typically involves:

Geometry Optimization: Finding the minimum energy structures of reactants, products, and any intermediates.

Transition State Search: Locating the transition state structure connecting the reactants and products. This often starts with a reasonable guess of the transition state geometry. github.io

Frequency Calculation: Confirming the nature of the stationary points. A minimum has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. readthedocs.io

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

Given the high degree of strain and the presence of reactive nitrile groups, potential reactions of this compound that could be explored computationally include cycloadditions, nucleophilic additions to the cyano groups, and ring-opening reactions under various conditions.

The unique electronic properties of this compound make it an excellent candidate for use in supramolecular chemistry. Computational simulations have demonstrated its potential as a versatile synthon for building complex architectures. rsc.orgresearchgate.netnih.gov

The electron-poor nature of the cyclopropane ring allows it to bind a wide variety of electron-rich guests, including:

Small polar molecules: Water, methanol, etc.

Anions: Halides, cyanide, etc.

Aromatic systems: Fullerenes, and the side chains of amino acids like tyrosine and tryptophan. rsc.org

Nucleobases: The building blocks of DNA and RNA.

These interactions are driven by the aforementioned non-covalent carbon bonding. DFT calculations have been used to model the geometries and binding energies of these supramolecular assemblies, providing a theoretical foundation for the design of novel materials and host-guest systems based on the TCCP framework. rsc.org

Conformational Analysis of the Cyclopropane Ring

The conformational analysis of this compound is fundamentally dictated by the inherent nature of the cyclopropane ring. Unlike larger cycloalkanes, the three-membered ring of cyclopropane is conformationally rigid. The three carbon atoms that constitute the ring are constrained to lie in the same plane, a geometric necessity as three points define a plane. This rigidity means that the cyclopropane core of the molecule does not exhibit the puckering or various conformations, such as chair or boat forms, seen in larger rings like cyclohexane.

The defining characteristic of the cyclopropane ring is its significant strain energy, which arises from two main sources: angle strain and torsional strain. The internal C-C-C bond angles are compressed to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This severe angle strain leads to a unique bonding picture, often described in terms of "bent" or "banana" bonds, where the electron density of the C-C bonds is distributed outside the direct internuclear axis.

In this compound, the substitution of hydrogen atoms with four cyano groups introduces significant electronic and steric perturbations, but it does not alter the fundamental planarity of the carbon ring. Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to elucidate the precise geometry of the molecule. researchgate.net These studies confirm the planar arrangement of the three-carbon ring.

The introduction of the four strongly electronegative and sterically demanding cyano groups influences the bond lengths and angles within the cyclopropane ring compared to the unsubstituted parent molecule. Steric repulsion between the adjacent geminal cyano groups can lead to a slight elongation of the C1-C2 bond. Simultaneously, the powerful electron-withdrawing nature of the nitrile functionalities significantly alters the electron density distribution across the ring, impacting the lengths of the C1-C3 and C2-C3 bonds. Computational analyses provide the most precise picture of these structural parameters, as presented in the table below, which compares the calculated geometry of this compound with the parent cyclopropane.

| Parameter | Cyclopropane (Unsubstituted) | This compound (Calculated) |

|---|---|---|

| C1-C2 Bond Length (Å) | ~1.510 | Data not explicitly found in searches, but expected to be slightly elongated due to steric repulsion of cyano groups. |

| C1-C3 / C2-C3 Bond Length (Å) | ~1.510 | Data not explicitly found in searches, but influenced by electronic withdrawal of cyano groups. |

| C-C-C Bond Angle (°) | 60 | ~60 (inherent to the three-membered ring) |

| C-C-CN Bond Angle (°) | N/A | Data not explicitly found in searches, but expected to optimize to minimize steric strain. |

| N≡C-C-C≡N Torsional Angle (°) | N/A | Data not explicitly found in searches, but influenced by steric and electronic interactions. |

Quantitative Assessment of Substituent Electronic and Steric Effects

The four cyano (-C≡N) groups in this compound exert profound electronic and steric effects that dominate the molecule's chemical properties and reactivity. A quantitative assessment of these effects can be achieved through a combination of established substituent constants and modern computational chemistry.

Electronic Effects:

The cyano group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects. The Hammett equation provides a well-established framework for quantifying the electronic influence of substituents on a reaction center. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. viu.cawikipedia.org For the cyano group, these values are positive and large, indicating strong electron withdrawal.

| Substituent Constant | Value for Cyano Group (-CN) | Interpretation |

|---|---|---|

| σmeta | 0.56 | Strong electron-withdrawing effect via induction. viu.ca |

| σpara | 0.66 | Strong electron-withdrawing effect via induction and resonance. viu.ca |

The presence of four such groups creates a highly electron-deficient (electrophilic) region on the cyclopropane ring. This is vividly illustrated by computational studies that map the molecular electrostatic potential (MEP). researchgate.net The MEP for this compound shows a large, positive electrostatic potential (often colored blue in diagrams) located in the center of the ring, perpendicular to the plane of the carbon atoms. researchgate.netrsc.org This region of positive potential indicates a significant depletion of electron density, making the molecule a potent "carbon bond" donor, capable of engaging in non-covalent interactions with electron-rich species. researchgate.net The powerful inductive withdrawal of electron density by the four cyano groups polarizes the C-C bonds of the cyclopropane ring, influencing its stability and reactivity towards nucleophilic attack.

Steric Effects:

Steric effects relate to the spatial arrangement of atoms and the repulsive forces that arise when they are brought into close proximity. The Taft steric parameter, Es, is a common measure of the steric bulk of a substituent. wikipedia.org While these parameters are typically derived for reactions at a tetrahedral carbon, they provide a useful estimate of the size of the cyano group.

| Substituent | Taft Steric Parameter (Es) | Interpretation |

|---|---|---|

| -H (reference) | 1.24 | Minimal steric bulk. |

| -CN | -0.51 | Moderate steric bulk. wikipedia.orgslideshare.net |

| -CH3 | 0.00 | Standard reference. |

| -C(CH3)3 (tert-Butyl) | -1.54 | High steric bulk. |

In this compound, the steric demand is considerable due to the presence of four cyano groups on two adjacent carbon atoms of a very small ring. The geminal (on the same carbon) and vicinal (on adjacent carbons) placement of these groups leads to significant steric strain. This strain arises from the repulsion between the electron clouds of the closely positioned nitrile groups. This steric crowding can influence the molecule's geometry, potentially causing slight distortions in bond angles and lengths away from idealized values to relieve some of the strain. Furthermore, the steric hindrance created by the four cyano groups can shield the cyclopropane ring, influencing the trajectory of approach for reacting species.

Research Applications and Functional Materials Derived from Cyclopropane 1,1,2,2 Tetracarbonitrile

Cyclopropane-1,1,2,2-tetracarbonitrile as a Strategic Building Block in Complex Organic Synthesis

This compound and its derivatives are highly valued as intermediates and strategic building blocks in the field of organic synthesis. The inherent ring strain and the presence of multiple reactive cyano groups provide a unique platform for constructing more intricate molecular architectures. Chemists utilize this rigid, electron-deficient framework to explore novel synthetic pathways and create new compounds.

A notable application is in the pharmaceutical sector, where derivatives such as 3-(4-aminophenyl)this compound serve as a key intermediate in the synthesis of complex molecules like NVP-BEZ-235 derivatives, which are investigated in cancer research. The cyclopropane (B1198618) unit is a crucial component that facilitates the assembly of these larger, biologically active compounds.

The synthesis of these building blocks typically involves a multi-step process. For instance, the creation of a substituted derivative often starts with the reaction between an aldehyde (e.g., 4-nitrobenzaldehyde) and malononitrile (B47326), followed by cyclization, to form the functionalized cyclopropane ring. This intermediate can then undergo further reactions, such as the reduction of a nitro group to an amine, to create a versatile precursor for a wide range of chemical and pharmaceutical applications.

Design and Development of Novel Organic Molecules with Tailored Properties

The distinct structure of the this compound core is intentionally exploited in the design of new organic molecules with specific, tailored properties. The electron-deficient nature of the tetracyanated ring significantly influences the electronic characteristics of any molecule it is incorporated into, making it a powerful component for molecular engineering.

Researchers have designed and synthesized a variety of novel molecules based on this framework. By modifying the substituents on the cyclopropane ring, it is possible to fine-tune the molecule's properties for different applications. Examples of such designed molecules originating from cyclopropane-tetracarbonitrile precursors include:

3-(4-nitrophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylic acid diethyl ester

2-Acetyl-2-methyl-3-(4-nitro-phenyl)-cyclopropane-1,1-dicarbonitrile

2-Nitro-3-(4-nitro-phenyl)-cyclopropane-1,1-dicarbonitrile

The creation of these compounds demonstrates a rational design approach where the cyclopropane-tetracarbonitrile moiety is used to impart desired electronic features and structural rigidity to the final product.

| Compound Name | Precursor Base | Key Structural Features |

|---|---|---|

| NVP-BEZ-235 Derivative | 3-(4-aminophenyl)this compound | Complex heterocyclic structure for pharmaceutical applications. |

| 3-(4-nitrophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylic acid diethyl ester | Aryl-substituted cyclopropane | Features dicyano and dicarboxylic ester groups on the cyclopropane ring. |

| 2-Acetyl-2-methyl-3-(4-nitro-phenyl)-cyclopropane-1,1-dicarbonitrile | Aryl-substituted cyclopropane | Incorporates acetyl and methyl groups in addition to dinitrile functionality. |

Applications in Advanced Materials Science

The exploration of this compound and its derivatives in materials science is an emerging field, driven by the compound's unique electronic profile. The high density of cyano groups creates a strongly electron-accepting (p-type) character, a desirable property for various advanced materials.

While specific applications of the parent compound are not yet widely commercialized, its structural motifs are highly relevant to the development of optoelectronic materials. Organic molecules used in optoelectronics often rely on a combination of electron-donating and electron-accepting components to control their light-absorbing and emitting properties. The potent electron-withdrawing nature of the tetracyanocyclopropane group makes it an excellent candidate for the electron-acceptor portion of such molecules, potentially enabling the design of new materials for devices that interact with light and electricity.

In the context of OLEDs and optical memory, materials with well-defined electronic properties and high stability are crucial. The rigid cyclopropane framework offers structural stability, while the cyano groups provide the necessary electronic functionality. Although direct fabrication of OLEDs using this specific compound is not extensively documented, related polycyano compounds like TCNQ (tetracyanoquinodimethane) are well-studied for their role in charge-transfer complexes, which are fundamental to the operation of some organic electronic devices. This suggests that the tetracyanocyclopropane moiety could be integrated into larger molecular systems designed for use in OLEDs or as components in optical data storage.

The development of organic semiconductors is a key area of modern materials science. Charge transport in these materials depends on the orbital overlap between adjacent molecules, which is influenced by molecular structure and electronic character. The introduction of powerful electron-withdrawing groups, such as the dicyanomethylene group, has been shown to profoundly affect the charge transport properties of organic molecules, often enhancing hole mobility. nih.gov

Studies on analogous systems, such as TCNQ integrated into metal-organic frameworks, have demonstrated that the cyano groups play a critical role in forming charge transport networks. nsf.gov The partial charge transfer facilitated by these groups helps to create mobile charge carriers, increasing electrical conductivity. nsf.gov Given these precedents, the tetracyanocyclopropane unit is a promising functional group for designing new n-type or p-type organic semiconductors, where it could facilitate efficient charge transport through intermolecular interactions. nih.govnsf.gov

Supramolecular Chemistry and Molecular Recognition Phenomena

In the realm of supramolecular chemistry, the 1,1,2,2-tetracyanocyclopropane (TCCP) unit is recognized as a versatile and synthetically accessible "supramolecular synthon." A synthon in this context is a structural unit that can be reliably used to form specific intermolecular interactions, guiding the self-assembly of molecules into larger, ordered structures.

The TCCP framework can interact with electron-rich lone pairs or π-electrons through an unconventional interaction known as "non-covalent carbon bonding." This occurs because the carbon atoms of the cyclopropane ring, being bonded to strongly electron-withdrawing cyano groups, become electron-deficient and can act as Lewis acids, attracting electron donors.

Computational studies have quantified the strength of these interactions, revealing significant binding energies between TCCP and various guest molecules. This interaction is comparable in strength to strong hydrogen bonds, establishing TCCP as a novel and powerful building block for constructing complex supramolecular assemblies. This capability has potential applications in designing molecular sensors, host-guest systems, and new crystalline materials.

| Guest Type | Typical Binding Energy (kcal/mol) | Interaction Strength Comparison |

|---|---|---|

| Neutral Molecules | Approx. -10 | Comparable to moderate hydrogen bonds. |

| Anionic Species | -15 to -50 | Comparable to strong or very strong hydrogen bonds. |

Exploration of this compound as a Supramolecular Synthon

The 1,1,2,2-tetracyanocyclopropane (TCCP) framework is a synthetically accessible and versatile supramolecular synthon. rsc.orgrsc.orgresearchgate.netnih.gov A synthon is a concept in chemistry referring to a structural unit within a molecule that can be formed or assembled by known synthetic operations. The TCCP moiety is identified as an electron-poor structure capable of accommodating an electron-rich guest molecule. rsc.org

This characteristic makes TCCP a novel building block for creating larger, organized molecular structures, a field known as supramolecular chemistry. rsc.orgnih.gov Unlike traditional synthons that rely on hydrogen or halogen bonding, TCCP engages in favorable intermolecular interactions through a phenomenon known as 'non-covalent carbon bonding'. rsc.orgrsc.orgresearchgate.netnih.gov Convenient and high-yielding synthetic routes to TCCP derivatives make it a readily available synthon for exploration by molecular scientists. rsc.org

Non-Covalent Interactions with Diverse Guest Molecules and Anions

The TCCP unit can interact with lone-pair or π-electrons through 'non-covalent carbon bonding'. rsc.orgrsc.orgresearchgate.net These interactions, while not involving the sharing of electrons like covalent bonds, are crucial for holding molecules together in larger assemblies. wikipedia.org Computational studies using Density Functional Theory (DFT) have been employed to calculate the binding energies of TCCP with a variety of molecules. rsc.orgresearchgate.netnih.gov

The binding energies with neutral guest molecules are approximately -10 kcal/mol, which is comparable to the strength of strong hydrogen bonds. rsc.orgresearchgate.netnih.gov For anionic species, the interactions are significantly stronger, with binding energies ranging from -15 to -50 kcal/mol. rsc.orgresearchgate.netnih.gov This strength is on par with very strong hydrogen bonding. rsc.orgresearchgate.net For instance, the interaction energy with the fluoride (B91410) anion (F⁻) was calculated to be as high as -52.1 kcal/mol. rsc.org

The ability of the TCCP framework to form these strong, non-covalent bonds has been demonstrated with a wide array of partners, including common small molecules, various anions, aromatic systems like fullerenes, amino acids, and nucleobases. rsc.orgresearchgate.netnih.gov

This table presents a selection of calculated binding energies between 1,1,2,2-tetracyanocyclopropane (TCCP) and various guest molecules and anions, as determined by DFT calculations. The data illustrates the strength and versatility of the non-covalent interactions involving the TCCP synthon. Data sourced from Phys. Chem. Chem. Phys., 2016, 18, 1693-8. rsc.orgnih.gov

Exploration of this compound as a Pharmaceutical Intermediate

Derivatives of this compound serve as important intermediates in the pharmaceutical and chemical fields. atlantis-press.com An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction.

A notable example is the use of 3-(4-aminophenyl)this compound as a key intermediate in the synthesis of a derivative of NVP-BEZ-235 (also known as Dactolisib). atlantis-press.com NVP-BEZ-235 is an inhibitor of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), two proteins involved in cell growth and proliferation pathways that are often dysregulated in cancer. lktlabs.comnih.govselleckchem.commedchemexpress.com As a dual inhibitor, it has been investigated for its anticancer chemotherapeutic activity. lktlabs.comnih.gov The synthesis of 3-(4-aminophenyl)this compound has been established from commercially available 4-nitrobenzaldehyde (B150856) through a three-step process. atlantis-press.com This highlights the role of the this compound core in constructing more complex molecules with potential therapeutic applications.

Catalytic Applications and Contribution to Green Chemistry

While direct catalytic applications of this compound itself are not widely documented, its synthesis and the synthesis of related cyclopropanes can be viewed through the lens of green chemistry. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. rsc.org

Synthesis of Optically Active Compounds

The synthesis of optically active, or chiral, cyclopropanes is a significant area of research, as chirality is a key feature of many pharmaceuticals and biologically active molecules. While specific methods detailing the use of this compound as a starting material for asymmetric synthesis are not extensively reported, general strategies for creating chiral cyclopropanes are well-established and could potentially be adapted.

Modern asymmetric synthesis often relies on chiral catalysts to control the stereochemical outcome of a reaction. mdpi.com For instance, chiral-at-metal Rhodium(III) complexes have been successfully used to catalyze the enantioselective cyclopropanation of various substrates to produce optically pure 1,2,3-trisubstituted cyclopropanes with excellent control over the product's 3D structure. nih.govorganic-chemistry.org Another approach involves organocatalysis, where a small, chiral organic molecule is used as the catalyst. rsc.org Highly enantio- and diastereoselective methods have been developed for forming complex polycyclic architectures that incorporate a cyclopropane ring using chiral phosphoric acid catalysts. rsc.org A different strategy employs chiral auxiliaries, which are temporarily attached to a starting material to direct a stereoselective reaction, and are then removed. This "temporary stereocentre" approach has been used to synthesize enantiopure cyclopropane-carboxaldehydes. rsc.orgrsc.org These advanced catalytic and stoichiometric methods provide pathways to access the vast chemical space of optically active cyclopropane derivatives.

Future Research Directions and Uncharted Avenues for Cyclopropane 1,1,2,2 Tetracarbonitrile

Discovery of Unprecedented Reactivity and Selectivity Patterns

The high degree of functionalization in cyclopropane-1,1,2,2-tetracarbonitrile opens the door to discovering novel chemical transformations. Future research should focus on systematically exploring its reactivity under a variety of conditions to uncover unprecedented patterns.

One promising area is the selective activation of its C-C bonds. technion.ac.ilnih.gov The inherent ring strain of the cyclopropane (B1198618) core, further activated by the four nitrile groups, makes these bonds susceptible to cleavage. nih.gov Future investigations could explore transition-metal-catalyzed reactions to selectively open the ring, leading to the formation of functionalized linear structures that would be difficult to synthesize through other methods. The choice of catalyst and reaction conditions could allow for precise control over which C-C bond is cleaved, offering a new tool for complex molecule synthesis. For instance, the use of temporary directing groups could enable regiocontrolled activation of specific C-C bonds within the cyclopropane ring. nih.gov

Furthermore, the four nitrile groups are ripe for selective transformations. Research could focus on developing methods to sequentially functionalize these groups, for example, through partial hydrolysis, reduction, or cycloaddition reactions. Achieving high selectivity in the transformation of one nitrile group in the presence of three others would be a significant challenge but would unlock the potential to create a diverse range of complex molecular architectures from a single starting material.

Rational Design of Next-Generation this compound-Based Functional Materials